molecular formula C25H22O10 B191625 Isosilybin A CAS No. 142796-21-2

Isosilybin A

Katalognummer: B191625
CAS-Nummer: 142796-21-2
Molekulargewicht: 482.4 g/mol
InChI-Schlüssel: FDQAOULAVFHKBX-HKTJVKLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isosilybin A ist eine Flavonolignanverbindung, die aus den Samen der Mariendistelpflanze, Silybum marianum, isoliert wurde. Es ist einer der Hauptbestandteile von Silymarin, einem Gemisch aus Flavonolignanen, das für seine medizinischen Eigenschaften bekannt ist, insbesondere für den Leberschutz. This compound wurde auf seine potenziellen therapeutischen Wirkungen untersucht, darunter antioxidative, entzündungshemmende und krebshemmende Aktivitäten .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Isosilybin A umfasst mehrere Schritte, darunter die Bildung eines Chalcon-Zwischenprodukts, gefolgt von einer Cyclisierung zur Bildung des Benzopyranonrings. Eine biomimetische Strategie wurde eingesetzt, um die Totalsynthese von this compound zu erreichen, wobei asymmetrische Sharpless-Dihydroxylierungs- und Mitsunobu-Inversionsumwandlungen verwendet wurden, um die Benzodioxanringsysteme selektiv zu synthetisieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion von Silymarin aus Mariendistelsamen mit polaren organischen Lösungsmitteln wie Aceton, Ethanol, Methanol oder Ethylacetat. Der Extrakt wird dann gereinigt, um this compound zusammen mit anderen Flavonolignanen zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre Bioverfügbarkeit und therapeutische Wirksamkeit zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind seine hydroxylierten, glykosylierten und sulfatierten Derivate. Diese Derivate zeigen häufig verbesserte pharmakologische Eigenschaften im Vergleich zur Stammverbindung .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet mehrere molekulare Ziele und Pfade. Es übt seine Wirkungen aus, indem:

Analyse Chemischer Reaktionen

Types of Reactions

Isosilybin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioavailability and therapeutic efficacy .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include its hydroxylated, glycosylated, and sulfated derivatives. These derivatives often exhibit improved pharmacological properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Isosilybin A is recognized for several pharmacological effects:

  • PPAR-gamma Agonism : It is identified as the first flavonolignan to act as a PPAR-gamma agonist, influencing lipid metabolism and insulin sensitivity .
  • Anti-inflammatory Effects : The compound exhibits strong anti-inflammatory properties by inhibiting the NF-kappaB signaling pathway, which is crucial in inflammation and immune responses .
  • Antiviral Activity : this compound has demonstrated efficacy against hepatitis C virus (HCV), suggesting its potential role in managing viral infections .
  • Antioxidant Activity : It possesses antioxidant properties that may protect cells from oxidative stress, contributing to its hepatoprotective effects .

Case Studies and Clinical Research

Numerous studies have investigated the applications of this compound in clinical settings:

  • Prostate Cancer Treatment : In vitro studies demonstrated that this compound significantly inhibited the proliferation of prostate cancer cells. It was shown to induce apoptosis through specific pathways involving caspases and poly (ADP-ribose) polymerase cleavage . These findings suggest a promising role for this compound in prostate cancer therapy.
  • Hepatoprotection : Clinical trials involving milk thistle extracts containing this compound have reported benefits for patients with liver diseases, including hepatitis C. These studies indicate that this compound may enhance liver function and reduce liver damage caused by toxins or viral infections .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Hepatitis CStrong anti-HCV actions; PPAR-gamma agonist activity.
Prostate CancerInduces G1 arrest; promotes apoptosis in cancer cell lines.
Liver HealthDemonstrated hepatoprotective effects; beneficial in chronic liver diseases.
Cancer MechanismsAlters cyclin/CDK expression; enhances tumor suppressor activity.
Antioxidant EffectsExhibits significant antioxidant properties; protects against oxidative stress.

Wirkmechanismus

The mechanism of action of isosilybin A involves multiple molecular targets and pathways. It exerts its effects by:

Vergleich Mit ähnlichen Verbindungen

Isosilybin A ist strukturell ähnlich anderen Flavonolignanen, die in Silymarin vorkommen, wie z. B. Silybin A, Silybin B, Isosilybin B, Silychristin und Silydianin. Es ist in seiner spezifischen Stereochemie und biologischen Aktivität einzigartig. Im Vergleich zu Isosilybin B hat this compound unterschiedliche antiproliferative und zytotoxische Wirkungen auf Prostatakrebszellen gezeigt .

Liste ähnlicher Verbindungen

  • Silybin A
  • Silybin B
  • Isosilybin B
  • Silychristin
  • Silydianin

Gibt es noch etwas, was Sie über this compound wissen möchten?

Biologische Aktivität

Isosilybin A, a flavonolignan derived from the milk thistle plant (Silybum marianum), is recognized for its significant biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is one of the diastereomers of silybin, which is a principal component of silymarin. Silymarin is known for its hepatoprotective properties, but recent studies have highlighted the anticancer potential of its constituents, particularly this compound and B.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of various signaling pathways.

Apoptosis Induction

Research has demonstrated that this compound can induce apoptosis via both extrinsic and intrinsic pathways. For instance:

  • Extrinsic Pathway : Increases in death receptor 5 (DR5) and cleaved caspase-8 levels were observed in prostate cancer (PCA) cell lines treated with this compound, indicating activation of the extrinsic apoptotic pathway .
  • Intrinsic Pathway : Activation of caspase-9 and caspase-3 was noted, further supporting the role of this compound in promoting apoptosis through intrinsic mechanisms .

Effects on Cancer Cell Lines

This compound has been extensively studied in various human prostate cancer cell lines, including LNCaP, LAPC4, and 22Rv1. The compound has shown significant antiproliferative effects:

  • Cell Growth Inhibition : Treatment with this compound (90–180 μM) resulted in a marked increase in apoptotic cells across these cell lines, with increases in apoptotic populations ranging from 2.7 to 5.6 times after 24 to 48 hours .
  • Cell Cycle Arrest : this compound treatment led to G1 phase arrest in PCA cells by downregulating cyclins D1, D3, E, and A while increasing levels of p21 and p27 .

Table 1: Summary of Biological Activities of this compound

Activity Effect Cell Line Concentration (μM) Reference
Apoptosis InductionIncreased apoptotic populationLNCaP90–180
Cell Growth InhibitionSignificant growth inhibitionLAPC490–180
Cell Cycle ArrestG1 phase arrest22Rv190–180
Downregulation of AR/PSADecreased androgen receptor levelsLNCaP, LAPC490–180

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

  • Prostate Cancer Study : In a study examining the effects on human prostate carcinoma cells, this compound was found to decrease nuclear levels of NF-κB components (p50 and p65), suggesting its role in inhibiting pro-survival signaling pathways .
  • Comparative Analysis : Research comparing the effects of isosilybins A and B indicated that while both compounds induce apoptosis and cell cycle arrest, their potency varies across different cancer types, with this compound showing selective toxicity towards malignant cells compared to non-neoplastic cells .

Q & A

Q. Basic: What analytical methods are recommended for identifying and distinguishing Isosilybin A from its diastereoisomers (e.g., Isosilybin B) in plant extracts?

Methodological Answer : High-performance liquid chromatography (HPLC) with a YMC ODS-A column (5 µm; 250 × 4.6 mm) under isocratic conditions (50:50 methanol:water) at 284 nm is effective for baseline separation of this compound, B, and related regioisomers . For structural confirmation, nuclear magnetic resonance (NMR) and electronic circular dichroism (ECD) are critical. Absolute configuration can be confirmed via X-ray crystallography of heavy atom analogues (e.g., brominated derivatives) when native compounds resist crystallization .

Q. Basic: How can researchers ensure the purity of this compound during isolation from Silybum marianum?

Methodological Answer : Large-scale isolation involves sequential chromatographic steps, including vacuum liquid chromatography (VLC) and preparative HPLC. Purity is validated using tandem mass spectrometry (LC/MS-MS) and quantified via UV detection at 284 nm. For novel compounds, elemental analysis, high-resolution mass spectrometry (HRMS), and ≥95% HPLC peak area purity are required .

Q. Advanced: What experimental designs are optimal for studying this compound’s apoptotic mechanisms in prostate cancer cells?

Methodological Answer : Use androgen receptor (AR)-positive cell lines (e.g., LNCaP, 22Rv1) and assess apoptosis via Hoechst/PI staining and caspase-3/7 activation assays. Include concentration-response studies (e.g., 10–180 µM) and time-course analyses (24–72 hrs). Validate pathways via Western blotting for cPARP, DR5, and Akt phosphorylation. Statistical analysis should employ one-way ANOVA with post-hoc Bonferroni correction .

Q. Advanced: How can contradictions in this compound’s reported IC50 values across studies be resolved?

Methodological Answer : Discrepancies often arise from differences in cell lines, assay conditions, or compound purity. Standardize protocols by:

  • Using NCI-recommended cell lines (e.g., LNCaP for prostate cancer).
  • Validating compound purity via HPLC and HRMS.
  • Reporting IC50 with ±SEM and normalizing to vehicle controls.
    For example, this compound’s IC50 for CYP enzyme inhibition ranges from 1.64–2.67 µg/mL, depending on isomer composition .

Q. Advanced: What strategies are effective for elucidating this compound’s absolute configuration when crystallization fails?

Methodological Answer : When X-ray crystallography of native this compound is impractical, synthesize heavy atom derivatives (e.g., 7-(4-bromobenzoyl)this compound) to improve crystallinity. Alternatively, combine ECD data with computational modeling (e.g., time-dependent density functional theory) and compare NMR chemical shifts with known diastereoisomers .

Q. Basic: What in vitro assays are suitable for preliminary screening of this compound’s anti-cancer activity?

Methodological Answer : Prioritize assays measuring:

  • Cell viability : MTT or resazurin reduction assays (48–72 hrs).
  • Cell cycle arrest : Flow cytometry with propidium iodide staining.
  • Apoptosis : Annexin V-FITC/PI dual staining.
    Use AR-negative cells (e.g., PC-3) as controls to isolate AR-specific effects .

Q. Advanced: How can researchers investigate this compound’s dual targeting of Akt and NF-κB pathways?

Methodological Answer : Employ siRNA knockdown or pharmacological inhibitors (e.g., LY294002 for PI3K/Akt) to dissect pathway contributions. Co-immunoprecipitation (Co-IP) assays can validate protein interactions (e.g., Akt-Mdm2-AR complex formation). Monitor downstream targets like Bcl-2 phosphorylation and NF-κB nuclear translocation via immunofluorescence .

Eigenschaften

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQAOULAVFHKBX-HKTJVKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453675
Record name Isosilibinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142796-21-2
Record name Isosilybin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosilibinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOSILYBIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHN3Q9H3DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosilybin A
Reactant of Route 2
Isosilybin A
Reactant of Route 3
Isosilybin A
Reactant of Route 4
Isosilybin A
Reactant of Route 5
Isosilybin A
Reactant of Route 6
Isosilybin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.